molecular formula C21H21N5O2 B4453328 7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4453328
M. Wt: 375.4 g/mol
InChI Key: YTTVGMMALIOFJZ-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that features a quinazolinone core, substituted with furan and pyridine rings, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, cyclization reactions can form the quinazolinone core.

    Substitution Reactions: Introduction of the furan and pyridine rings through nucleophilic substitution or coupling reactions.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Flow Chemistry: Employing continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones.

    Substitution: The pyridine and piperazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated reagents or organometallic reagents like Grignard reagents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological activity. Generally, such compounds might:

    Bind to Enzymes or Receptors: Interact with specific enzymes or receptors to modulate their activity.

    Pathways Involved: Affect signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Compounds with a quinazolinone core, such as gefitinib or erlotinib.

    Piperazine Derivatives: Compounds like piperazine-based antipsychotics or antihistamines.

Uniqueness

    Structural Complexity: The combination of furan, pyridine, and piperazine moieties in a single molecule.

    Potential Biological Activity: Unique interactions with biological targets due to its complex structure.

Properties

IUPAC Name

7-(furan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-18-13-15(19-4-3-11-28-19)12-17-16(18)14-23-21(24-17)26-9-7-25(8-10-26)20-5-1-2-6-22-20/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTVGMMALIOFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(furan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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